molecular formula C7H4Cl2F2O2S B13458702 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride

Cat. No.: B13458702
M. Wt: 261.07 g/mol
InChI Key: LJNVMQCREBXXKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C7H4ClF2O2S It is a derivative of benzene, characterized by the presence of a chloro group, a difluoromethyl group, and a sulfonyl chloride group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the chlorination of 2-Chloro-4-(difluoromethyl)benzene, followed by sulfonation using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination and sulfonation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process economically viable for large-scale production .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile and nucleophile. The sulfonyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions often involve the formation of a tetrahedral intermediate, followed by the release of hydrogen chloride .

Biological Activity

2-Chloro-4-(difluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. Its unique structure, featuring both chlorine and difluoromethyl groups, enhances its reactivity and potential biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and applications in research.

The molecular formula of this compound is C7H4ClF2O2S. The presence of the difluoromethyl group significantly increases the electrophilicity of the sulfonyl chloride, making it a potent reagent in biochemical reactions.

This compound acts primarily through its ability to form covalent bonds with nucleophilic sites on biomolecules, particularly amino acids in enzymes. This interaction can lead to enzyme inhibition by mimicking natural substrates, thus disrupting normal biochemical pathways. The compound has been noted for its specific interactions with various enzymes, including:

  • Enzyme Inhibition : It inhibits certain enzymes by modifying their active sites.
  • Cell Signaling Alteration : The compound can influence signaling pathways that regulate cellular functions.

In Vitro Studies

Research has demonstrated that this compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes involved in metabolic pathways. For example:

EnzymeIC50 (µM)Reference
ADAMTS750 ± 20
ADAMTS53.0 ± 1.1

These results indicate that the compound can effectively inhibit these metalloproteinases, which play crucial roles in extracellular matrix remodeling.

Cellular Effects

The compound's effects on cellular metabolism have been documented, showing alterations in metabolite levels and energy production. It has been observed to:

  • Influence Gene Expression : Modifications in gene expression profiles have been noted following treatment with the compound.
  • Affect Cellular Energy Metabolism : Changes in ATP levels and metabolic flux have been reported, suggesting potential applications in metabolic disease research.

Case Studies

  • Thrombotic Disorders : A study highlighted the potential use of sulfonyl chlorides like this compound as anti-thrombotic agents due to their ability to inhibit platelet aggregation. This is particularly relevant in conditions such as COVID-19, where thrombosis is a major complication .
  • Cancer Research : Another investigation into sulfonyl chlorides demonstrated their utility as anticancer agents by inhibiting key enzymes involved in tumor growth and metastasis . The structure-activity relationship studies revealed that modifications to the sulfonyl group could enhance potency against specific cancer cell lines.

Applications in Research

The compound serves as a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its ability to modify biomolecules makes it an essential tool for:

  • Drug Development : As an intermediate for synthesizing active pharmaceutical ingredients (APIs).
  • Biochemical Research : For studying enzyme mechanisms and cellular processes.

Properties

Molecular Formula

C7H4Cl2F2O2S

Molecular Weight

261.07 g/mol

IUPAC Name

2-chloro-4-(difluoromethyl)benzenesulfonyl chloride

InChI

InChI=1S/C7H4Cl2F2O2S/c8-5-3-4(7(10)11)1-2-6(5)14(9,12)13/h1-3,7H

InChI Key

LJNVMQCREBXXKD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)F)Cl)S(=O)(=O)Cl

Origin of Product

United States

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